molecular formula C15H26O B1224208 (+)-Epi-alpha-bisabolol CAS No. 76738-75-5

(+)-Epi-alpha-bisabolol

Cat. No. B1224208
CAS RN: 76738-75-5
M. Wt: 222.37 g/mol
InChI Key: RGZSQWQPBWRIAQ-GJZGRUSLSA-N
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Description

Synthesis Analysis

The synthesis of (+)-Epi-alpha-bisabolol and its derivatives involves various biological and chemical methods. For instance, synthetic derivatives of (+)-epi-α-bisabolol are formed by mammalian cytochromes P450 expressed in a yeast reconstituted pathway, demonstrating the potential for producing novel compounds from a terpene scaffold through biotechnological methods (Sarrade-Loucheur et al., 2020). Moreover, the total enantioselective synthesis of (+)-(4S, 8R)-8-epi-β-bisabolol highlights the advancements in achieving high diastereo- and enantioselectivity through chemical synthesis (Fráter & Müller, 1989).

Molecular Structure Analysis

The molecular structure of (+)-Epi-alpha-bisabolol and its related compounds has been elucidated through various spectroscopic methods. Studies have identified and characterized sesquiterpene synthases responsible for the biosynthesis of (+)-Epi-alpha-bisabolol, providing insights into its molecular foundation and the first steps towards understanding its complex biosynthesis pathway (Attia et al., 2012).

Chemical Reactions and Properties

(+)-Epi-alpha-bisabolol undergoes various chemical reactions, including hydroxylation and glycosylation, to form derivatives with different properties. For example, alpha-bisabolol beta-d-fucopyranoside, a naturally occurring compound, was synthesized along with other glycosides, demonstrating the compound's capacity for modification and its potential for increased biological activity (Piochon et al., 2009).

Physical Properties Analysis

The physical properties of (+)-Epi-alpha-bisabolol, such as solubility, melting point, and optical rotation, are crucial for its application in various formulations. These properties are determined by its molecular structure and contribute to its functionality in cosmetic and therapeutic products. Studies on the fermentative production and direct extraction of (−)-α-bisabolol in metabolically engineered Escherichia coli have shown its potential for sustainable production, highlighting the importance of understanding its physical properties for industrial applications (Han et al., 2016).

Chemical Properties Analysis

The chemical properties of (+)-Epi-alpha-bisabolol, including reactivity, stability, and interactions with other compounds, play a significant role in its biological effects and applications. The compound's ability to induce apoptosis in glioma cells through a dose- and time-dependent mechanism demonstrates its biological activity and potential therapeutic value (Cavalieri et al., 2004).

Scientific Research Applications

Wound Healing

(+)-Epi-alpha-bisabolol has been identified as a significant compound in wound healing. A study by Villegas et al. (2001) demonstrated its efficacy in enhancing wound healing, as it was isolated from the ethanol extract of Peperomia galioides and showed significant wound healing activity in an in vivo study using mice (Villegas et al., 2001).

Enzymatic Synthesis and Modification

Research by Sarrade-Loucheur et al. (2020) highlights the potential of (+)-epi-α-bisabolol in enzymatic synthesis and modification. They studied the ability of human and animal cytochromes P450 to generate derivatives of (+)-epi-α-bisabolol, demonstrating its potential in producing novel compounds (Sarrade-Loucheur et al., 2020).

Neuropharmacological Properties

In 2017, Tabari and Tehrani explored the neuropharmacological properties of bisabolol, a related compound. They found that bisabolol has anxiolytic-like effects, potentially mediated by the GABAergic transmission, suggesting a possible neurological application for bisabolol and its derivatives (Tabari & Tehrani, 2017).

Molecular Cloning and Sweetener Production

Attia et al. (2012) focused on the synthesis of (+)-epi-α-bisabolol in the context of producing hernandulcin, a natural sweetener. Their research into the biosynthesis of hernandulcin in Lippia dulcis provides insights into using (+)-epi-α-bisabolol as a precursor in sweetener production (Attia et al., 2012).

Apoptotic Effects on Cancer Cells

Chen et al. (2010) investigated the apoptotic effect of alpha-bisabolol on HepG2 liver carcinoma cells. Their findings suggest the potential of bisabolol derivatives like (+)-epi-α-bisabolol in cancer therapy, due to their ability to induce apoptosis in cancer cells (Chen et al., 2010).

Anti-Inflammatory Properties

In 2014, Maurya et al. studied the anti-inflammatory properties of α-(-)-bisabolol, highlighting its therapeutic potential against skin inflammation. This indicates a potential application for (+)-epi-α-bisabolol in treating inflammatory conditions (Maurya et al., 2014).

properties

IUPAC Name

(2S)-6-methyl-2-[(1R)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-12(2)6-5-11-15(4,16)14-9-7-13(3)8-10-14/h6-7,14,16H,5,8-11H2,1-4H3/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZSQWQPBWRIAQ-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)C(C)(CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@H](CC1)[C@](C)(CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colourless liquid; Fruity nutty aroma with hints of coconut
Record name alpha-Bisabolol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2009/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble or insoluble in water, Slightly soluble (in ethanol)
Record name alpha-Bisabolol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2009/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.922-0.931
Record name alpha-Bisabolol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2009/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

(+)-Epi-alpha-bisabolol

CAS RN

76738-75-5, 515-69-5
Record name alpha-Bisabolol, (+)-epi-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076738755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Cyclohexene-1-methanol, .alpha.,4-dimethyl-.alpha.-(4-methyl-3-penten-1-yl)-, (.alpha.R,1R)-rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (R*,R*)-α,4-dimethyl-α-(4-methyl-3-pentenyl)cyclohex-3-ene-1-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.461
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Record name .ALPHA.-BISABOLOL, (+)-EPI-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U799YDE8BR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the wound healing properties of (+)-epi-alpha-bisabolol?

A: Research suggests that (+)-epi-alpha-bisabolol, a monoterpenoid found in Peperomia galioides, exhibits significant wound healing properties. Studies using a tensile strength method in mice identified (+)-epi-alpha-bisabolol as the active compound responsible for the wound healing activity of Peperomia galioides extracts. [+)-epi-alpha-bisabolol demonstrated an ED50 of 155 µg/mL in this model. [] Further in vivo studies revealed that other related monoterpenoids, alpha-bisabolol and alpha-terpineol, also possess wound healing activity, with ED50 values of 228 and 240 µg/g mouse, respectively. [] These findings highlight the potential of (+)-epi-alpha-bisabolol and related compounds as therapeutic agents for wound healing.

Q2: Can (+)-epi-alpha-bisabolol be produced through plant biotechnology?

A: Yes, research indicates that hairy root cultures of Phyla scaberrima can be utilized for the sustainable production of hernandulcin, a non-caloric sweetener. Interestingly, these hairy root lines also produce (+)-epi-alpha-bisabolol as a secondary metabolite. [] The study demonstrated that supplementing the culture medium with specific elicitors like chitin and Glucanex, along with biosynthetic precursors such as farnesol and (+)-epi-alpha-bisabolol itself, significantly enhanced the production of hernandulcin. [] This suggests that manipulating the culture conditions could potentially be optimized to enhance the production of (+)-epi-alpha-bisabolol.

Q3: How is (+)-epi-alpha-bisabolol detected and quantified in complex mixtures?

A: (+)-epi-alpha-bisabolol can be effectively identified and quantified in complex mixtures, such as West Australian sandalwood oil (Santalum spicatum), using advanced analytical techniques like comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS). [] This method offers enhanced peak resolution compared to traditional single-column GC-MS, allowing for the separation and accurate measurement of (+)-epi-alpha-bisabolol and other closely related compounds. [] The use of flame ionization detection (FID) in conjunction with GCxGC further enables the quantification of individual components following their initial characterization by GCxGC-TOFMS. []

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